3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . This compound is a pyrrolidine derivative, characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the pyrrolidine ring . It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Scientific Research Applications
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity . The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
3-(2-Chlorobenzyl)pyrrolidin-3-ol: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
3-(2-Fluorobenzyl)pyrrolidin-3-ol: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
3-Benzylpyrrolidin-3-ol: Lacks both chloro and fluoro substituents, making it less selective and potentially less potent in biological applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more effective in certain research applications .
Properties
Molecular Formula |
C11H13ClFNO |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(13)8(9)6-11(15)4-5-14-7-11/h1-3,14-15H,4-7H2 |
InChI Key |
WNWPIWQKRDDUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=C(C=CC=C2Cl)F)O |
Origin of Product |
United States |
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